N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide
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Overview
Description
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide is a complex organic compound with the molecular formula C28H26N2O3S and a molecular weight of 470.58264 g/mol . This compound is known for its unique chemical structure, which includes a sulfonyl group attached to a phenyl ring, and its applications in various scientific fields.
Preparation Methods
The synthesis of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Sulfonylation: Introduction of the sulfonyl group to the amine group.
Acylation: Formation of the final compound by reacting the sulfonylated amine with diphenylacetic acid.
Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide can be compared to other sulfonyl-containing compounds, such as:
N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}acetamide: A simpler analog with similar chemical properties.
N-{4-[(3,4-dimethylanilino)sulfonyl]phenyl}benzenesulfonamide: Another related compound with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C28H26N2O3S |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H26N2O3S/c1-20-13-14-25(19-21(20)2)30-34(32,33)26-17-15-24(16-18-26)29-28(31)27(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-19,27,30H,1-2H3,(H,29,31) |
InChI Key |
HEWFLQLYFJJMIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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